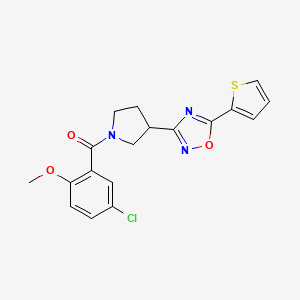

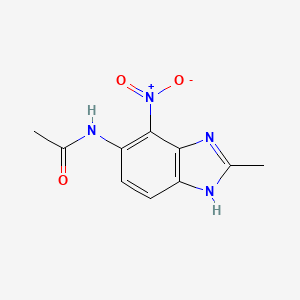

![molecular formula C18H18N2O4S B2838358 (E)-2,6-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-57-2](/img/structure/B2838358.png)

(E)-2,6-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-2,6-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a derivative of benzothiazole . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have been an important heterocycle in the world of chemistry due to their aromatic ring properties . The benzothiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole ring consists of sulfur and nitrogen, which makes it a versatile entity in actions and reactions .Chemical Reactions Analysis

Benzothiazole derivatives have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes are essential for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These molecules play a crucial role in inflammation and pain signaling in the body.

Mode of Action

This compound acts as an inhibitor of the COX enzymes . By binding to these enzymes, it prevents them from converting arachidonic acid into pro-inflammatory molecules . This results in a reduction of inflammation and pain signals in the body.

Biochemical Pathways

The compound primarily affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of pro-inflammatory molecules like thromboxane, prostaglandins, and prostacyclin . This leads to a decrease in inflammation and pain signals.

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability and are well-absorbed in the body .

Result of Action

The inhibition of COX enzymes by this compound leads to a reduction in inflammation and pain signals . This can result in relief from symptoms in conditions characterized by inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-2,6-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide in laboratory experiments is that it has been extensively studied and has a well-established synthesis method. This makes it easy to obtain and use in experiments. Another advantage is that the compound has been shown to have low toxicity in laboratory experiments, which makes it a safer choice for research. One limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are many potential future directions for research on (E)-2,6-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide. One direction is to further study its mechanism of action and identify specific targets for its activity. Another direction is to study its potential use in the treatment of other diseases besides cancer, such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, research could be done to optimize the synthesis method for this compound and to develop more efficient and cost-effective methods for its production. Finally, research could be done to identify other compounds that have similar properties to this compound and to study their potential for use in drug development.

Synthesis Methods

(E)-2,6-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is synthesized using a specific method that involves the reaction between 2,6-dimethoxybenzoic acid and 4-methoxy-3-methylbenzo[d]thiazol-2-amine. The reaction is catalyzed by a specific reagent and results in the formation of the desired compound. The synthesis method has been optimized to produce high yields of the compound and has been used in numerous scientific studies.

Scientific Research Applications

(E)-2,6-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been extensively studied for its potential use in the development of new drugs. The compound has been shown to have potent anti-cancer activity, specifically against breast cancer cells. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. The compound has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of these diseases.

Safety and Hazards

While specific safety and hazards information for “(E)-2,6-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not available, it’s important to handle benzothiazole derivatives with care to avoid contact with skin and eyes, formation of dust and aerosols, and prevent fire caused by electrostatic discharge steam .

Properties

IUPAC Name |

2,6-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-20-16-13(24-4)9-6-10-14(16)25-18(20)19-17(21)15-11(22-2)7-5-8-12(15)23-3/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRUYPXZJFMDTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=CC=C3OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

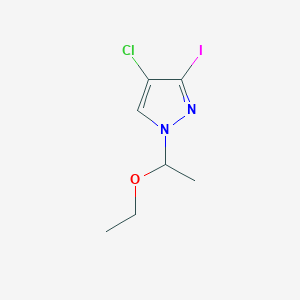

![N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide](/img/structure/B2838281.png)

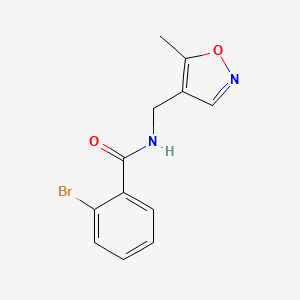

![methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2838282.png)

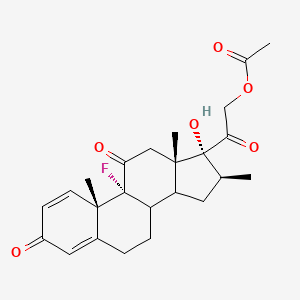

![N-(2,3-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2838284.png)

![N-mesityl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2838288.png)

![N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2838294.png)

![2-(4-Fluorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2838297.png)